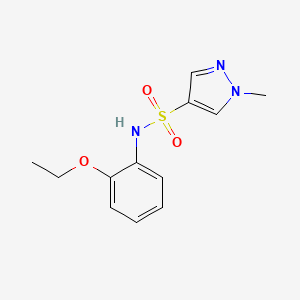![molecular formula C20H24N2O4 B6105425 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)
4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid, also known as AMCA, is a synthetic compound that has been widely used in scientific research. AMCA is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone that regulates growth and development. The unique chemical structure of AMCA makes it a valuable tool for studying various biological processes, including cell signaling, gene expression, and protein function.
Mechanism of Action
The mechanism of action of 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid is not well understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes and receptors. By binding to these targets, this compound can prevent the activation of downstream signaling pathways and alter cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. This compound has also been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression. In addition, this compound has been shown to alter the function of certain receptors, which are proteins that mediate cellular signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid in lab experiments is its specificity. Because this compound selectively binds to certain targets, it can be used to study specific biological processes without affecting others. In addition, this compound is relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. For example, this compound may not be suitable for studying certain biological processes that do not involve the targets that it binds to. In addition, the effects of this compound may be influenced by other factors in the experimental system, such as pH and temperature.
Future Directions
There are many potential future directions for research involving 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid. For example, this compound could be used to study the role of protein kinases in various disease states, such as cancer and neurodegenerative disorders. This compound could also be used to investigate the regulation of gene expression in different cell types and under different conditions. Finally, this compound could be used to study the structure and function of novel proteins, which could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves several steps, including the reaction of indole-3-acetic acid with acetic anhydride to form 3-acetylindole. The 3-acetylindole is then reacted with N-(tert-butoxycarbonyl)-L-lysine methyl ester to form N-(tert-butoxycarbonyl)-L-lysine-3-acetylindole methyl ester. Finally, the N-(tert-butoxycarbonyl)-L-lysine-3-acetylindole methyl ester is reacted with cyclohexanecarboxylic acid to form this compound.
Scientific Research Applications
4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid has been used extensively in scientific research to study various biological processes. For example, this compound has been used to investigate the role of protein kinases in cell signaling pathways. This compound has also been used to study the regulation of gene expression and the function of transcription factors. In addition, this compound has been used to study the structure and function of proteins, including enzymes and receptors.
properties
IUPAC Name |
4-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13(23)17-11-22(18-5-3-2-4-16(17)18)12-19(24)21-10-14-6-8-15(9-7-14)20(25)26/h2-5,11,14-15H,6-10,12H2,1H3,(H,21,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIPAZMYAJZORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6105349.png)
![methyl 2-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6105350.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6105355.png)
![ethyl 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B6105367.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6105369.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-2,1,3-benzoxadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6105377.png)
![7-(2-methoxyethyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6105390.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6105392.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6105396.png)
![2-cyclopropyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6105401.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)

![(1R*,2S*,4R*)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6105440.png)
